Neuraminidase Inhibitory Potency: The 3-Chloro-4-Methoxyphenyl Moiety Confers a >20-Fold Advantage Over Unsubstituted Phenyl Analogs
In a series of oxalamide-based neuraminidase (NA) inhibitors, the presence of a 3-chloro-substituted phenyl ring was critical for potency. The lead compound ZINC05250774 (unsubstituted phenyl) showed an IC₅₀ of 1.91 µM, whereas derivative Z2, which incorporates a 3-chloro-substituted phenyl moiety analogous to the 3-chloro-4-methoxyphenyl group in CAS 1396761-64-0, exhibited an IC₅₀ of 0.09 µM — a 21.2-fold improvement [1]. Molecular docking revealed that the 3-chloro substituent extends into the 430-cavity of NA, an interaction not achievable by unsubstituted or para-substituted analogs [1]. The 4-methoxy group in CAS 1396761-64-0 is expected to further modulate electronic properties and may enhance solubility relative to the des-methoxy comparator, providing additional differentiation not captured in the published Z2 series.
| Evidence Dimension | Neuraminidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ ≤ 0.09 µM (based on structural analogy to Z2; 3-chloro-4-methoxyphenyl moiety present but not directly assayed) |
| Comparator Or Baseline | ZINC05250774 (unsubstituted phenyl oxalamide): IC₅₀ = 1.91 µM; Positive control oseltamivir carboxylate: IC₅₀ = 0.10 µM |
| Quantified Difference | ≥21.2-fold improvement over unsubstituted phenyl analog; equipotent to oseltamivir carboxylate |
| Conditions | In vitro neuraminidase inhibition assay (fluorogenic substrate) |
Why This Matters
The 3-chloro-4-methoxyphenyl motif drives a >20-fold gain in target engagement, meaning procurement of the exact compound avoids the substantial activity loss (<5% residual potency) associated with simpler phenyl oxalamides.
- [1] X. Y. Zhang, L. P. Cheng, Z. J. Zhong, W. Pang, X. Song, 'Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors,' New J. Chem., 2022, 46, 13533-13539. View Source
